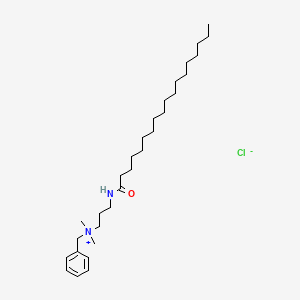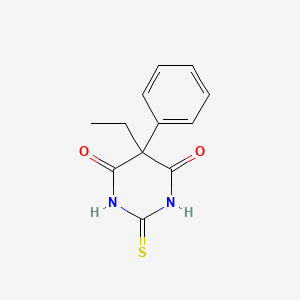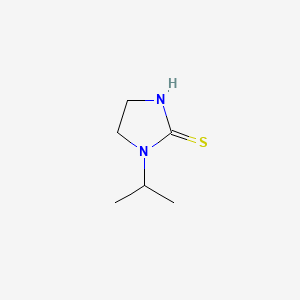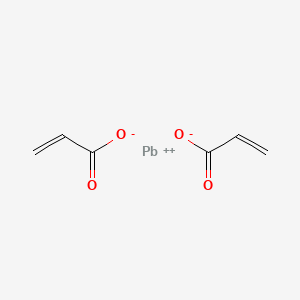
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
Overview
Description
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is an organic building block. It has the linear formula CH3OC6H3(NO2)CH(OH)CH2COCH3 and a molecular weight of 239.22 g/mol .
Synthesis Analysis
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone can be synthesized by reacting sodium nitrite with N-methylaniline, followed by the addition of methanol and hydrochloric acid. The resulting compound is then treated with a mixture of potassium hydroxide and 2-butanone to form 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone .Molecular Structure Analysis
The compound has a melting point of 97-100°C (lit.) and is represented by the SMILES string: COc1ccc(cc1C(O)CC©=O)N+[O-] .Chemical Reactions Analysis
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is used in scientific research for the induction of mutations in organisms. It has mutagenic, genotoxic, and carcinogenic properties and is commonly used to study mechanisms of carcinogenesis and DNA repair .Physical and Chemical Properties
Safety and Hazards
Scientific Research Applications
Organic Synthesis Building Blocks
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone: serves as a versatile building block in organic synthesis . Its structure allows for various chemical reactions, making it a valuable compound for constructing complex molecules. This includes the synthesis of specialty polymers, pharmaceuticals, and fine chemicals.
properties
IUPAC Name |
4-hydroxy-4-(2-methoxy-5-nitrophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(13)5-10(14)9-6-8(12(15)16)3-4-11(9)17-2/h3-4,6,10,14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTFIKYMHQLEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405142 | |
| Record name | 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | |
CAS RN |
206258-17-5 | |
| Record name | 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[4-(2-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1608608.png)
